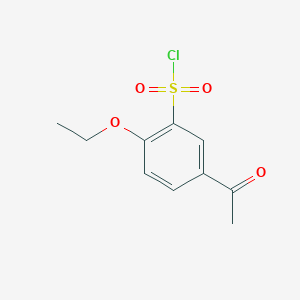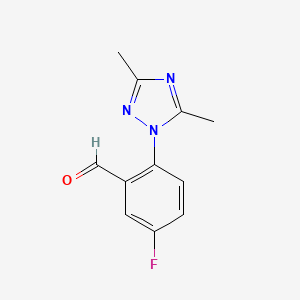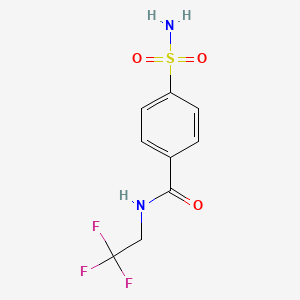
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride: is a compound that has gained significant attention in the field of neuroscience and pharmacology.
Méthodes De Préparation
The synthesis of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter systems in the brain, affecting synaptic transmission and neuronal activity. This modulation can lead to changes in behavior and cognitive functions.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound has a similar piperidine structure but differs in its functional groups and applications.
1-Boc-3-piperidone: Another related compound with a piperidine core, used in different synthetic applications.
Propriétés
Formule moléculaire |
C14H27ClN2O3 |
|---|---|
Poids moléculaire |
306.83 g/mol |
Nom IUPAC |
tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11;/h11-12,15H,4-10H2,1-3H3;1H |
Clé InChI |
NRFVUHAOZDTEGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C2COCCN2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-3-[(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15307292.png)
![Methyl 2-[(1-aminocyclopropyl)formamido]acetate](/img/structure/B15307297.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}-2-methoxyethan-1-amine](/img/structure/B15307303.png)

![6-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15307320.png)


![1-[({4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl)sulfanyl]ethan-1-one](/img/structure/B15307339.png)






